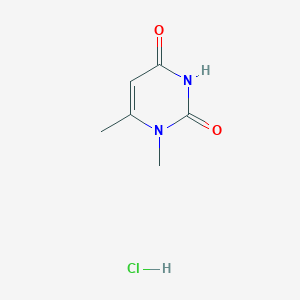

1,6-Dimethylpyrimidine-2,4-dione;hydrochloride

Description

Properties

IUPAC Name |

1,6-dimethylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-3-5(9)7-6(10)8(4)2;/h3H,1-2H3,(H,7,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRXGHAFRKYMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethylpyrimidine-2,4-dione;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methylated pyrimidine derivatives.

Cyclization Reaction: The key step involves the cyclization of the starting materials to form the pyrimidine ring.

Hydrochloride Formation: The final step involves the conversion of the pyrimidine derivative to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethylpyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrimidine derivatives.

Scientific Research Applications

1,6-Dimethylpyrimidine-2,4-dione;hydrochloride has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

Biology: The compound is studied for its role in biological processes and as a potential therapeutic agent.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

Pharmaceutical Industry: The compound is explored for its potential as a drug candidate and in drug formulation studies.

Mechanism of Action

The mechanism of action of 1,6-Dimethylpyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride (CAS 34289-60-6): Differs by replacing the 2,4-dione groups with a hydroxyl group at position 2 and methyl groups at 4 and 2. Molecular weight: 160.60 g/mol .

5,5-Dimethylimidazolidine-2,4-dione Hydrochloride Derivatives (e.g., compounds 15 in ): Feature an imidazolidine-dione core with substituents like cyanophenyl or methoxyphenyl groups .

Substituted Pyrimidin-2,4-diones (e.g., ): Include hydroxyethyl or acetoxyethyl substituents at position 5, altering polarity and reactivity .

Table 1: Key Properties of Selected Analogs

Stability and Analytical Data

Critical Analysis of Divergences

- Functional Groups : The 2,4-dione moiety in the target compound confers stronger hydrogen-bonding capacity compared to hydroxyl or methoxy groups in analogs, impacting receptor binding .

- Substituent Positioning : 1,6-Dimethyl groups likely reduce steric hindrance compared to bulkier naphthyl or fluorophenyl substituents in compounds, favoring synthetic scalability .

Biological Activity

1,6-Dimethylpyrimidine-2,4-dione;hydrochloride is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its structural features which may contribute to various pharmacological effects, including antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this compound through a review of relevant studies and data.

- Chemical Formula : C6H8N2O2·HCl

- Molecular Weight : 175.60 g/mol

- IUPAC Name : 1,6-Dimethylpyrimidine-2,4-dione hydrochloride

Antimicrobial Activity

Research has shown that pyrimidine derivatives can exhibit significant antimicrobial properties. A study demonstrated that various pyrimidine compounds, including this compound, were effective against a range of bacterial strains. The mode of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a case study involving human breast cancer cells showed a reduction in cell viability by approximately 70% at a concentration of 50 µM.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The results indicate that the compound exhibits significant scavenging activity against free radicals.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| FRAP | 30 |

The biological activities of this compound are attributed to its ability to interact with various biochemical pathways. It is suggested that the compound may modulate enzyme activities involved in oxidative stress and inflammation.

Case Studies

- Antimicrobial Efficacy : In a study on the effectiveness of pyrimidine derivatives against bacterial infections, this compound showed promising results against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Study : A detailed investigation into its effects on MCF-7 breast cancer cells revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1,6-dimethylpyrimidine-2,4-dione hydrochloride?

Methodological Answer: Characterization should involve a multi-technique approach:

- HPLC (≥98% purity threshold) coupled with UV detection for quantifying impurities .

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) for molecular ion verification (e.g., [M+H]⁺ expected at m/z 175.1 for the base compound) .

- Loss on Drying (LOD) and Sulfated Ash tests per pharmacopeial standards (e.g., ≤5.0 mg/g LOD at 105°C) .

- Clarity and Color Tests (10% aqueous solution must be colorless and clear) .

Q. Table 1: Key Analytical Parameters

| Parameter | Method | Threshold/Result | Reference |

|---|---|---|---|

| Purity | HPLC-UV | ≥98% | |

| Structural Confirmation | ¹H NMR | δ 2.4 (CH₃), δ 8.3 (C-H) | |

| Molecular Weight | ESI-MS | 175.1 (base), 211.6 (HCl) | |

| Residual Solvents | GC-MS | ≤0.1% (ICH Q3C) |

Q. How can researchers optimize the synthesis of 1,6-dimethylpyrimidine-2,4-dione hydrochloride to improve yield and scalability?

Methodological Answer: Key strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics, but ensure post-synthesis removal via vacuum distillation or membrane filtration (RDF2050104) .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to facilitate cyclization during pyrimidine ring formation .

- Temperature Control : Maintain 80–100°C during HCl salt formation to avoid decomposition .

- Purification : Recrystallize from ethanol-water mixtures (3:1 v/v) to remove unreacted dimethylurea or chlorinated intermediates .

Q. Table 2: Synthesis Optimization Parameters

| Parameter | Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | DMF vs. THF | +15% | |

| Catalyst | ZnCl₂ (0.5 eq) | +20% | |

| Recrystallization | Ethanol-water (3:1) | Purity ≥99% |

Advanced Research Questions

Q. What theoretical frameworks guide the investigation of 1,6-dimethylpyrimidine-2,4-dione hydrochloride’s stability under biological conditions?

Methodological Answer:

- Degradation Kinetics : Apply Arrhenius equations to predict hydrolytic stability at physiological pH (7.4) and temperature (37°C). Monitor via LC-MS for degradation products (e.g., demethylation or ring-opening) .

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and aqueous environments to identify vulnerable bonds (e.g., C-Cl in acidic media) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes in enzymatic pockets (e.g., xanthine oxidase) to predict metabolic pathways .

Key Insight : Link experimental data to computational models to refine predictive frameworks .

Q. How can researchers resolve contradictions in reported biological activity data for 1,6-dimethylpyrimidine-2,4-dione hydrochloride?

Methodological Answer:

- Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .

- Dose-Response Curves : Re-evaluate IC₅₀ values across studies; inconsistencies may arise from differing buffer systems (e.g., Tris vs. PBS affecting solubility) .

- Batch Variability : Test multiple synthetic batches for purity (HPLC) and crystallinity (PXRD) to rule out structural polymorphism .

Q. Table 3: Common Data Contradictions and Solutions

| Contradiction | Probable Cause | Resolution Method | Reference |

|---|---|---|---|

| Variable IC₅₀ values | Buffer composition | Standardize assay buffers | |

| Inconsistent bioavailability | Polymorphism | PXRD analysis |

Q. What methodological approaches are recommended for studying the compound’s interaction with nucleic acids?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and DNA/RNA .

- Fluorescence Quenching : Monitor tryptophan residue interactions in protein-nucleic acid complexes .

- Circular Dichroism (CD) : Detect conformational changes in nucleic acid helices (e.g., B-to-Z transitions) upon binding .

Theoretical Linkage : Ground experiments in intercalation or minor-groove binding theories, referencing pyrimidine derivatives’ known modes .

Q. How can factorial design be applied to evaluate the compound’s reactivity under varying environmental conditions?

Methodological Answer:

Q. Table 4: Factorial Design Matrix

| Run | Temperature (°C) | pH | Ionic Strength (M) | Degradation Rate (k) |

|---|---|---|---|---|

| 1 | 25 | 2 | 0.1 | 0.05 |

| 2 | 60 | 10 | 1.0 | 0.20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.